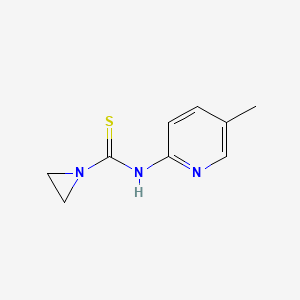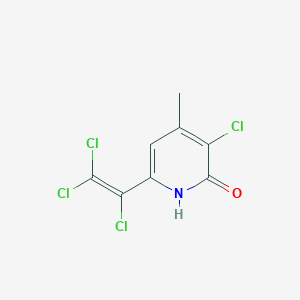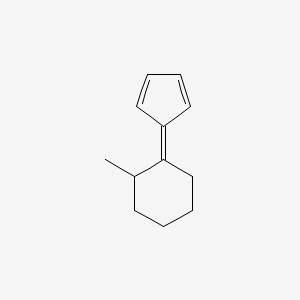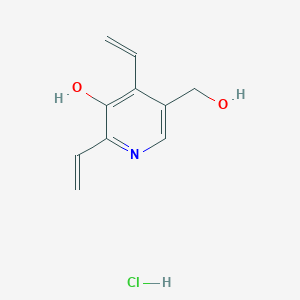
2,4-Bis(ethenyl)-5-(hydroxymethyl)pyridin-3-ol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Bis(ethenyl)-5-(hydroxymethyl)pyridin-3-ol;hydrochloride is a synthetic organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of ethenyl groups, a hydroxymethyl group, and a pyridin-3-ol core. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the compound’s solubility and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(ethenyl)-5-(hydroxymethyl)pyridin-3-ol;hydrochloride typically involves multi-step organic reactions. One common approach is:
Starting Material: The synthesis begins with a pyridine derivative.
Functional Group Introduction: Ethenyl groups are introduced through a reaction such as the Heck reaction, where a palladium catalyst is used to couple an alkene with the pyridine ring.
Hydroxymethyl Group Addition: The hydroxymethyl group can be introduced via a formylation reaction followed by reduction.
Hydrochloride Formation: The final step involves treating the compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Bis(ethenyl)-5-(hydroxymethyl)pyridin-3-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The ethenyl groups can be reduced to ethyl groups using hydrogenation reactions with catalysts such as palladium on carbon.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogens (chlorine, bromine), nitric acid.
Major Products
Oxidation: 2,4-Bis(ethenyl)-5-(carboxyl)pyridin-3-ol.
Reduction: 2,4-Bis(ethyl)-5-(hydroxymethyl)pyridin-3-ol.
Substitution: 2,4-Bis(ethenyl)-5-(hydroxymethyl)-6-chloropyridin-3-ol.
Wissenschaftliche Forschungsanwendungen
2,4-Bis(ethenyl)-5-(hydroxymethyl)pyridin-3-ol;hydrochloride has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2,4-Bis(ethenyl)-5-(hydroxymethyl)pyridin-3-ol;hydrochloride involves its interaction with specific molecular targets. The ethenyl groups may facilitate binding to enzymes or receptors, while the hydroxymethyl group can participate in hydrogen bonding. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Bis(ethenyl)-5-(methyl)pyridin-3-ol: Lacks the hydroxymethyl group.
2,4-Bis(ethenyl)-5-(hydroxymethyl)pyridin-3-one: Contains a ketone group instead of a hydroxyl group.
2,4-Bis(ethenyl)-5-(hydroxymethyl)pyridin-3-amine: Contains an amine group instead of a hydroxyl group.
Uniqueness
2,4-Bis(ethenyl)-5-(hydroxymethyl)pyridin-3-ol;hydrochloride is unique due to the combination of ethenyl and hydroxymethyl groups on the pyridine ring. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.
Eigenschaften
CAS-Nummer |
60331-28-4 |
|---|---|
Molekularformel |
C10H12ClNO2 |
Molekulargewicht |
213.66 g/mol |
IUPAC-Name |
2,4-bis(ethenyl)-5-(hydroxymethyl)pyridin-3-ol;hydrochloride |
InChI |
InChI=1S/C10H11NO2.ClH/c1-3-8-7(6-12)5-11-9(4-2)10(8)13;/h3-5,12-13H,1-2,6H2;1H |
InChI-Schlüssel |
UNPDDDOXEXHNDV-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=C(C(=NC=C1CO)C=C)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[2-(3-Nitrophenyl)ethyl]-2H-1,3-benzodioxole](/img/structure/B14600519.png)
![Bicyclo[2.2.1]hepta-1,3-diene;2-diphenylphosphanylethyl(diphenyl)phosphane;rhodium(3+);tritetrafluoroborate](/img/structure/B14600521.png)
![4-Hydroxy-2,2-dimethylbicyclo[3.2.1]octan-8-one](/img/structure/B14600529.png)

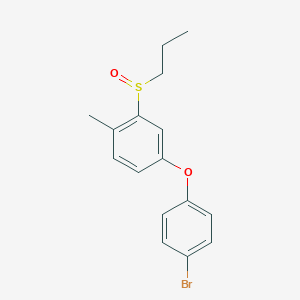
![(E)-but-2-enedioic acid;2-[4-(3-chloro-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol](/img/structure/B14600549.png)
![4-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]benzoic acid](/img/structure/B14600556.png)

